(2-Aminothiazol-5-yl)(4-(trifluoromethyl)phenyl)methanol
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Overview
Description
(2-Aminothiazol-5-yl)(4-(trifluoromethyl)phenyl)methanol is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminothiazol-5-yl)(4-(trifluoromethyl)phenyl)methanol typically involves the reaction of 2-aminothiazole with 4-(trifluoromethyl)benzaldehyde in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of catalysts and optimized reaction conditions to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
(2-Aminothiazol-5-yl)(4-(trifluoromethyl)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
(2-Aminothiazol-5-yl)(4-(trifluoromethyl)phenyl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2-Aminothiazol-5-yl)(4-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
4-(Trifluoromethyl)benzaldehyde: A precursor used in the synthesis of the compound.
Thiazole derivatives: A broad class of compounds with diverse biological activities
Uniqueness
(2-Aminothiazol-5-yl)(4-(trifluoromethyl)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and bioavailability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H9F3N2OS |
---|---|
Molecular Weight |
274.26 g/mol |
IUPAC Name |
(2-amino-1,3-thiazol-5-yl)-[4-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C11H9F3N2OS/c12-11(13,14)7-3-1-6(2-4-7)9(17)8-5-16-10(15)18-8/h1-5,9,17H,(H2,15,16) |
InChI Key |
UNAKLUWNGQGKMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CN=C(S2)N)O)C(F)(F)F |
Origin of Product |
United States |
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